molecular formula C18H23NO B3090955 {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine CAS No. 121446-77-3

{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine

Cat. No.: B3090955
CAS No.: 121446-77-3
M. Wt: 269.4 g/mol
InChI Key: KZOPWTVBZVCVLE-UHFFFAOYSA-N
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Description

{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine is an organic compound with the molecular formula C17H21NO It is a derivative of phenethylamine, characterized by the presence of a benzyloxy group attached to the phenyl ring and an isobutyl group attached to the amine nitrogen

Mechanism of Action

Target of Action

The primary targets of {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amineCompounds with similar structures have been known to interact with various receptors and enzymes in the body .

Mode of Action

The mode of action of This compoundBased on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by This compoundCompounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of This compoundThe compound’s molecular weight of 26938 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of This compoundCompounds with similar structures have been known to exhibit various biological activities, such as anti-proliferative effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound. For instance, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of benzyl alcohol with a suitable phenol derivative to form the benzyloxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Amine Alkylation: The benzyloxy intermediate is then subjected to alkylation with 2-methylpropylamine. This step often requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the benzyloxy group or the amine functionality.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents like bromine (Br2) or nitric acid (HNO3) facilitating halogenation or nitration, respectively.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into biochemical pathways and potential therapeutic targets.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, lacking the benzyloxy and isobutyl groups.

    Benzylamine: Similar structure but with a benzyl group instead of benzyloxy.

    Isobutylamine: Contains the isobutyl group but lacks the aromatic ring.

Uniqueness

{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine is unique due to the combination of its benzyloxy and isobutyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-methyl-N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-15(2)12-19-13-17-9-6-10-18(11-17)20-14-16-7-4-3-5-8-16/h3-11,15,19H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOPWTVBZVCVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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